4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde
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Overview
Description
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group and a pyrimidin-5-yl group at the 4th and 3rd positions, respectively, and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with benzaldehyde, the compound undergoes a series of reactions to introduce the methoxy and pyrimidin-5-yl groups.
Pyrimidin-5-yl Group Addition: The pyrimidin-5-yl group is introduced through a nucleophilic substitution reaction involving pyrimidin-5-yl halides and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Pyrimidin-5-yl halides in the presence of a strong base.
Major Products Formed:
Oxidation: 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrimidin-5-yl)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is similar to other benzaldehyde derivatives, such as 3-Methoxybenzaldehyde and 4-Methoxybenzaldehyde. its unique pyrimidin-5-yl group sets it apart, providing distinct chemical and biological properties. Other similar compounds include:
3-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
4-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
2-Methoxy-3-(pyrimidin-5-yl)benzaldehyde: Similar structure but with different positions of substituents.
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Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methoxy-3-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-3-2-9(7-15)4-11(12)10-5-13-8-14-6-10/h2-8H,1H3 |
InChI Key |
PEUDQVDRSAIHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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